molecular formula C20H18N2O2S B1413608 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one CAS No. 1823194-63-3

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one

Cat. No.: B1413608
CAS No.: 1823194-63-3
M. Wt: 350.4 g/mol
InChI Key: XDZWZUAPKBBBGD-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one is a synthetic organic compound characterized by a thiazole ring, a phenyl group, and a prop-2-en-1-one moiety

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one, falls under the broader class of thiazole derivatives. Thiazoles are recognized for their synthesis utility and presence in various bioactive molecules. The distinct methine center in the thiazole ring makes these compounds pivotal in medicinal chemistry. Thiazoles and their derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, antiallergic, antidiabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The structural versatility of thiazole compounds allows for extensive modification and optimization, making them significant in drug discovery and development (Bhat & Belagali, 2020).

Role in Heterocycle Synthesis

Thiazole derivatives serve as key intermediates in the synthesis of diverse heterocyclic compounds. For instance, the reactivity of specific thiazole derivatives makes them valuable building blocks for creating a wide variety of heterocyclic structures, such as pyrazolo-imidazoles, spiropyridines, and spiropyrroles. This versatility in heterocycle synthesis is crucial for the creation of complex molecules with potential therapeutic applications (Gomaa & Ali, 2020).

Fluorescent Dye Applications

Certain thiazole derivatives are noted for their binding affinity to DNA, specifically to the minor groove of double-stranded DNA with a preference for AT-rich sequences. This property is exploited in the use of these compounds as fluorescent DNA stains, facilitating various biological applications, including chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).

Pharmacological Importance

The thiazole nucleus and its functionalized analogs, such as glitazones and rhodanines, are of great pharmacological significance. These compounds are present in commercial pharmaceuticals and demonstrate potential activities against various diseases. Studies emphasize their promising future in medicinal chemistry, owing to their structural and biological properties. The synthesis methodologies for these compounds have evolved, including green chemistry approaches, highlighting their environmental and pharmacological relevance (Santos et al., 2018).

Antibacterial and Antifungal Applications

Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties. For example, certain compounds are shown to possess antifungal pharmacophore sites, which play a significant role in their biological activity against specific fungal pathogens. This aspect underlines the importance of understanding the structure-activity relationship to optimize the therapeutic potential of these compounds (Kaddouri et al., 2022).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-15-19(25-20(22-15)17-10-6-3-7-11-17)18(23)12-13-21-24-14-16-8-4-2-5-9-16/h2-13,21H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZWZUAPKBBBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one
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1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one
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1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one
Reactant of Route 5
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1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one
Reactant of Route 6
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1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(phenylmethoxyamino)prop-2-en-1-one

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